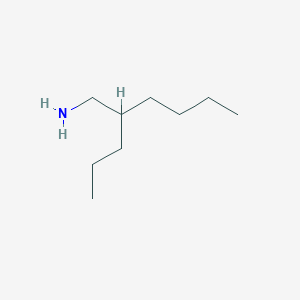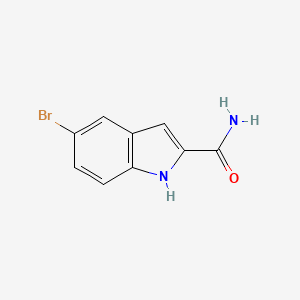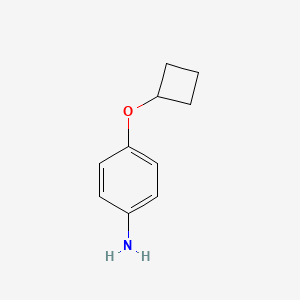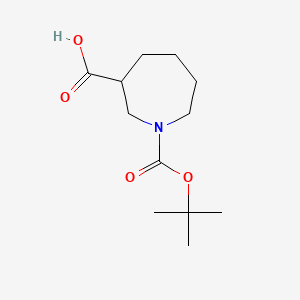![molecular formula C8H5N3OS2 B2897706 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 477889-23-9](/img/structure/B2897706.png)
5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is an intriguing compound belonging to the imidazo-thieno-pyrimidine class. These compounds often exhibit a wide range of biological activities, which makes them significant in various fields, particularly in medicinal chemistry. The unique fused ring system of this compound lends itself to a variety of chemical transformations, which can be exploited in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one generally involves multi-step synthetic routes. A typical method starts with the cyclization of thieno[3,2-e]pyrimidine derivatives with isothiocyanates.
Step 1: Formation of Thieno[3,2-e]pyrimidine Intermediate
Reagents: : 2-aminothiophene, formic acid, and ammonium formate.
Conditions: : Reflux the mixture at 120°C for 4 hours.
Step 2: Cyclization
Reagents: : Isothiocyanates and the thieno[3,2-e]pyrimidine intermediate.
Conditions: : React the mixture in a polar aprotic solvent (e.g., DMSO) at 100°C for 6-8 hours.
Industrial Production Methods
For large-scale synthesis, continuous flow reactions might be employed to maintain stringent control over reaction parameters. The industrial route generally leverages automated synthesis using robust catalysts to improve yield and reduce reaction times. High-throughput methods allow for the consistent production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur atom, forming sulfoxides and sulfones.
Reduction: : Hydrogenation can reduce the double bonds within the imidazo and thieno rings.
Substitution: : Various electrophiles can substitute at the carbon atoms within the fused ring system, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) at room temperature.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: : Nucleophilic substitution using halides and bases such as sodium hydroxide (NaOH) in polar solvents.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Dihydro derivatives with reduced double bonds.
Substitution Products: : Functionalized derivatives with varied chemical groups, enhancing the compound's reactivity and utility.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology
Exhibits antimicrobial properties against a variety of bacterial and fungal strains.
Potential as an anticancer agent due to its ability to disrupt cellular proliferation pathways.
Medicine
Investigated for its role in inhibiting enzymes related to metabolic diseases.
Acts as a scaffold for developing drugs targeting neurological disorders.
Industry
Utilized in the development of specialty chemicals with unique properties for materials science.
Mechanism of Action
The biological activity of 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one primarily revolves around its interaction with various molecular targets, including enzymes and receptors:
Molecular Targets and Pathways
Enzyme Inhibition: : It acts as an inhibitor of kinases and proteases, crucial for disease pathology in cancer and metabolic disorders.
Receptor Binding: : Binds to specific receptors, modulating signal transduction pathways that influence cellular behavior.
Comparison with Similar Compounds
When compared to other compounds in the imidazo-thieno-pyrimidine class, 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one stands out due to its unique structural features and reactivity patterns:
Similar Compounds
Imidazo[1,2-a]pyridine: : Shares some structural similarities but lacks the thieno ring, altering its reactivity and biological activity.
Thienopyrimidine: : While it has the thieno and pyrimidine rings, it lacks the imidazo ring, leading to different chemical properties.
This compound's unique fused ring system and sulfur atom confer specific reactivity and potent biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
7-sulfanylidene-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1,8,11-trien-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS2/c12-5-3-11-6(9-5)4-1-2-14-7(4)10-8(11)13/h1-2H,3H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYYHTYQUIYTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CSC3=NC(=S)N21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methylacetamide](/img/structure/B2897624.png)
![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)

![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride](/img/structure/B2897634.png)
![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)
![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2897646.png)
